

Application Notes and Protocols for Methyl 2-aminonicotinate Reaction Mechanisms

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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

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These application notes provide a detailed overview of the key reaction mechanisms involving **methyl 2-aminonicotinate**, a versatile building block in the synthesis of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.

Cyclocondensation Reactions for the Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

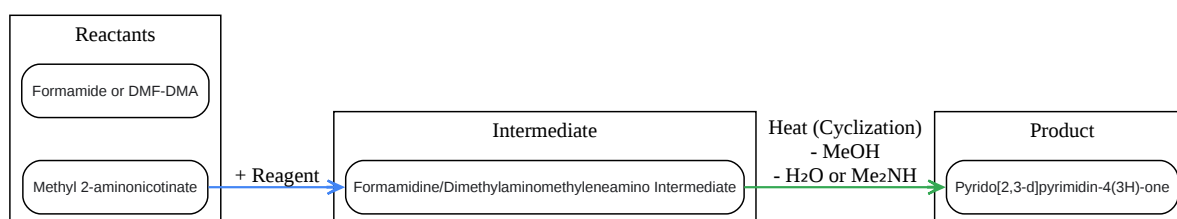
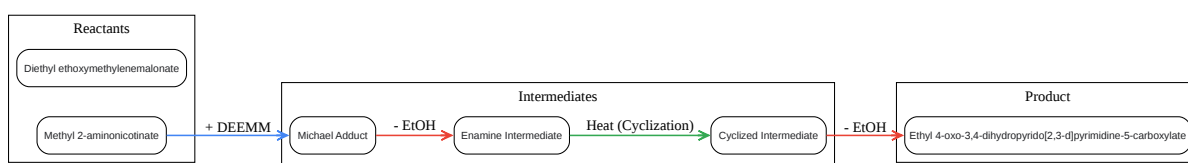
The reaction of **methyl 2-aminonicotinate** with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in numerous biologically active compounds. Two common pathways for this transformation are the Gould-Jacobs-type reaction and reactions involving one-carbon synthons like formamide or DMF-DMA.

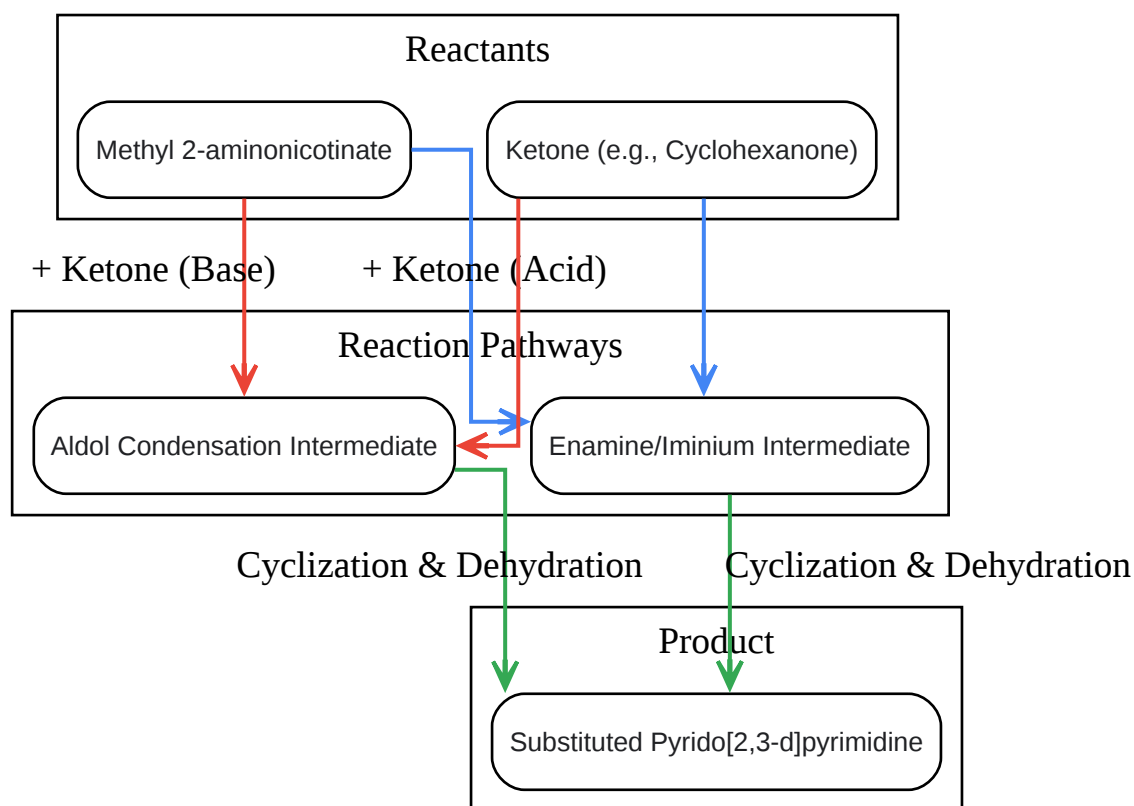
Gould-Jacobs-Type Reaction with Diethyl Ethoxymethylenemalonate

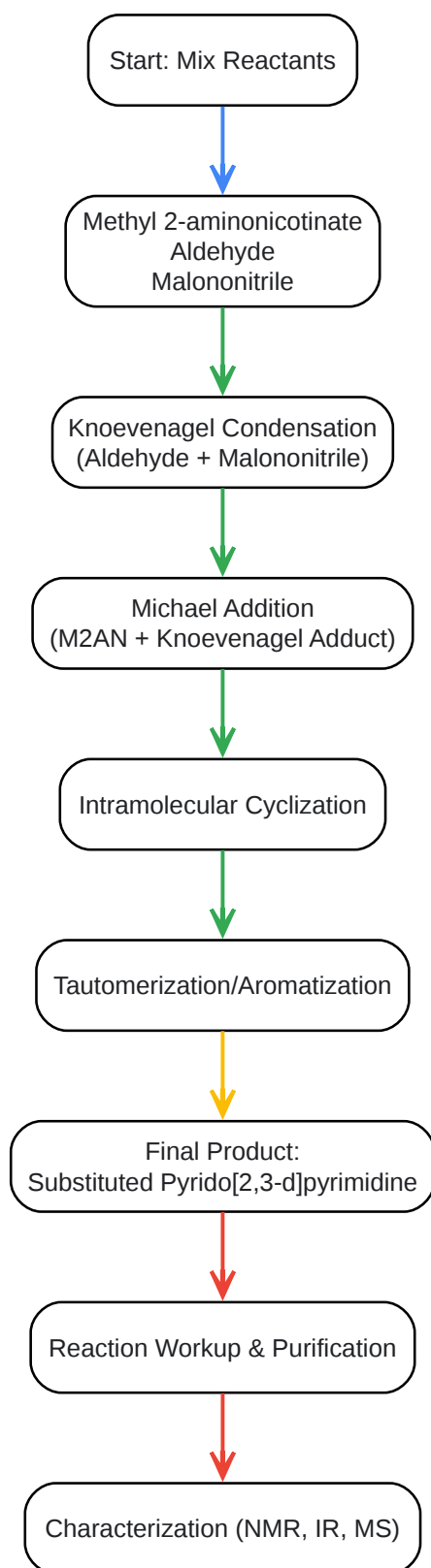
A versatile method for the synthesis of 4-hydroxy-substituted quinolines and related fused pyridones is the Gould-Jacobs reaction. This reaction can be adapted for **methyl 2-aminonicotinate** to produce ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylates.

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of the amino group of **methyl 2-aminonicotinate** on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an intermediate. Subsequent thermal or acid-catalyzed intramolecular cyclization via attack of the pyridine nitrogen onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol, yields the fused pyridopyrimidine system.







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